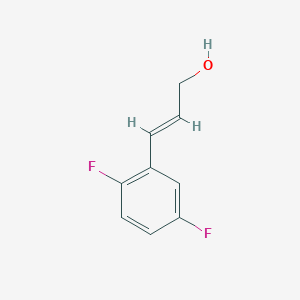

3-(2,5-Difluorophenyl)prop-2-en-1-ol

説明

特性

分子式 |

C9H8F2O |

|---|---|

分子量 |

170.16 g/mol |

IUPAC名 |

(E)-3-(2,5-difluorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6,12H,5H2/b2-1+ |

InChIキー |

NOZCEBQQKKTOIV-OWOJBTEDSA-N |

異性体SMILES |

C1=CC(=C(C=C1F)/C=C/CO)F |

正規SMILES |

C1=CC(=C(C=C1F)C=CCO)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-ol typically involves the reaction of 2,5-difluorobenzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

化学反応の分析

Types of Reactions

3-(2,5-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to form the saturated alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms under basic conditions.

Major Products Formed

Oxidation: 3-(2,5-Difluorophenyl)prop-2-enal or 3-(2,5-Difluorophenyl)prop-2-enoic acid.

Reduction: 3-(2,5-Difluorophenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(2,5-Difluorophenyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(2,5-Difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,5-Difluorophenyl)prop-2-en-1-ol with three categories of analogs: fragrance-related alcohols, fluorinated pharmaceutical intermediates, and TRK kinase inhibitors.

Fragrance Alcohols: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

This compound, regulated by the International Fragrance Association (IFRA), shares a propanol backbone but differs in substitution:

- Structural Features : A 3-tolyl (methylphenyl) group replaces the difluorophenyl ring, and two methyl groups are attached to the β-carbon of the alcohol.

- Applications : Widely used in perfumery due to its stability and odor profile.

- Safety : IFRA mandates strict usage limits (e.g., ≤2.3% in fine fragrances) based on dermal sensitization risks .

Pharmaceutical Intermediates: TRK Kinase Inhibitors

The 2,5-difluorophenyl group is recurrent in kinase inhibitors, such as the patented compound (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide :

- Structural Features : The difluorophenyl ring is embedded in a pyrrolidine moiety, part of a pyrazolo-pyrimidine scaffold.

- Applications : Targets tropomyosin receptor kinase (TRK) for cancer therapy.

- Synthesis : Derivatives are synthesized via multi-step routes involving carbamate intermediates and stereoselective reductions .

Fluorinated Propanol Derivatives

Fluorine substitution patterns critically influence physicochemical properties:

- Electron-Withdrawing Effects : The 2,5-difluorophenyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic additions or cross-coupling reactions.

- Solubility: Fluorine atoms may reduce hydrophilicity compared to non-fluorinated analogs, impacting bioavailability in drug design.

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-Difluorophenyl)prop-2-en-1-ol, and how can reaction purity be optimized?

The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions using 2,5-difluorophenyl precursors. For example, 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide (CAS: 1105038-64-9) serves as a key intermediate, as described in Enamine Ltd's building blocks catalogue . Purification can be achieved using column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and NMR to detect byproducts like unreacted starting materials or regioisomers.

Q. Which crystallographic tools are essential for resolving the molecular structure of this compound?

X-ray crystallography remains the gold standard. Use SHELX-97 for structure solution and refinement due to its robustness in handling small-molecule data . For graphical representation, ORTEP-3 (with Windows GUI) enables thermal ellipsoid visualization, while WinGX integrates data processing, structure validation, and publication-ready graphics . Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Q. What safety protocols should be followed when handling this compound?

Refer to BIOFOUNT’s guidelines for fluorinated compounds: use nitrile gloves, fume hoods, and eye protection. Store at -20°C in amber vials to prevent photodegradation . Waste disposal should comply with halogenated organic waste regulations, using neutralization (e.g., sodium bicarbonate) before incineration.

Advanced Research Questions

Q. How do computational NMR predictions compare with experimental spectra, and what factors explain discrepancies?

Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) can predict and NMR shifts, but deviations >0.5 ppm may arise due to solvent effects (DMSO vs. CDCl) or conformational flexibility in the propenol chain . Validate predictions using experimental data from 3-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol analogs, adjusting for electronegativity differences between Cl and F substituents.

Q. What strategies resolve contradictions between crystallographic data and computational geometry optimizations?

Discrepancies in bond lengths/angles often stem from crystal packing forces (e.g., hydrogen bonding in SHELXL-refined structures) versus gas-phase DFT models . Perform periodic boundary condition (PBC) DFT simulations (e.g., VASP) to incorporate crystal environment effects. Cross-validate with spectroscopic data (IR, Raman) to confirm functional group orientations.

Q. How does the 2,5-difluorophenyl moiety influence the compound’s reactivity in Suzuki-Miyaura cross-coupling?

Fluorine’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution but may deactivate it toward nucleophilic attack. In palladium-catalyzed reactions, the ortho-fluorine sterically hinders coupling, requiring bulky ligands (e.g., SPhos) to enhance yield . Compare with 3-(3,5-dimethylphenyl)prop-2-yn-1-ol derivatives, where methyl groups increase steric bulk but reduce electronic activation .

Q. What is the compound’s potential role in kinase inhibition, and how does its SAR compare to TRK inhibitors?

The 2,5-difluorophenyl group mimics bioactive motifs in kinase inhibitors, as seen in TRK inhibitors like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives . Structure-activity relationship (SAR) studies suggest that propenol’s hydroxyl group enhances solubility but may reduce blood-brain barrier penetration. Compare with 3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid, where the carboxylic acid improves binding to ATP pockets .

Methodological Resources

-

Literature Retrieval : Use Google Scholar with keywords “2,5-difluorophenyl propenol synthesis” and filter by patents/pharmacology .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models via the Cambridge Structural Database.

-

Biological Assays : Adapt protocols from J. Biol. Chem., such as MTT assays for cytotoxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。